molecular formula C11H13BrO2 B2930366 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 82167-71-3

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2930366
CAS RN: 82167-71-3
M. Wt: 257.127
InChI Key: CSDLOOIGBHGMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H13BrO2 . It is a derivative of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be represented by the SMILES string COC1=CC=C2C(CCCC2=C1)O . This indicates that the molecule contains a methoxy group (OCH3) and a hydroxyl group (OH) attached to a tetrahydronaphthalene ring, with a bromine atom also attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol are not fully detailed in the available resources. It is known that the compound has a molecular weight of 257.12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Biological Activity : A study by Öztaşkın, Göksu, and SeÇen (2011) presents the synthesis of a biologically active compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This synthesis involves bromination, esterification, and other steps, demonstrating the chemical versatility of related tetrahydronaphthalene compounds (Öztaşkın, Göksu, & SeÇen, 2011).

  • Regio- and Stereochemical Analysis : Research by Balani et al. (1983) on the resolution of cyclic trans-bromohydrin enantiomers, including those of tetrahydronaphthalene, highlights the importance of understanding stereochemistry in developing pharmaceuticals and other chemical applications (Balani et al., 1983).

  • Palladium(0) Coupling and Electrocyclic Ring Closure : Gilchrist and Summersell (1988) explored the use of 2-Bromo-1-vinyl-3,4-dihydronaphthalene in palladium(0) coupling and electrocyclic ring closure, which is relevant for the synthesis of complex organic compounds (Gilchrist & Summersell, 1988).

  • High-Temperature Bromination : Çakmak et al. (2000) investigated the high-temperature bromination of tetralin, a compound closely related to 2-Bromo-6-methoxy-tetrahydronaphthalen-1-ol, demonstrating its utility in creating derivatives with potential applications in material science and pharmaceuticals (Çakmak et al., 2000).

Spectroscopic and Analytical Studies

  • Spectroscopic Investigation : A study by Arivazhagan, Kavitha, and Subhasini (2014) focused on the spectroscopic analysis of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its electronic structure and potential applications in material sciences (Arivazhagan, Kavitha, & Subhasini, 2014).

Chiral Synthesis and Applications

  • Chiral Synthesis for Pharmaceutical Applications : Research by Orsini et al. (2002) on the chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, including 2-amino-8-methoxy-tetrahydronaphthalene, highlights the importance of chiral synthesis in the development of pharmaceuticals (Orsini et al., 2002).

properties

IUPAC Name

2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDLOOIGBHGMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.